molecular formula C20H26N4O2 B6753814 [3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone

[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone

Cat. No.: B6753814
M. Wt: 354.4 g/mol
InChI Key: RXMPDPAYAOMHHD-UHFFFAOYSA-N
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Description

[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrrolidine ring, and a pyrazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Morpholine Derivative: Starting with morpholine, a suitable alkylating agent is used to introduce the pyrrolidine moiety.

    Coupling with Pyrazole: The intermediate is then reacted with a pyrazole derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and pyrrolidine rings.

    Reduction: Reduction reactions can be performed on the ketone group present in the methanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring of the pyrazole.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the morpholine and pyrrolidine rings.

    Reduction Products: Alcohol derivatives from the reduction of the ketone group.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.

    Drug Development: Investigated for its potential therapeutic effects in various diseases.

Medicine

    Pharmacology: Studied for its interactions with biological targets, offering insights into new drug candidates.

    Diagnostics: Utilized in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

    Agriculture: Potential use in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of [3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone: shares similarities with other compounds containing morpholine, pyrrolidine, and pyrazole rings, such as:

Uniqueness

  • Structural Complexity : The combination of morpholine, pyrrolidine, and pyrazole rings in a single molecule provides unique chemical properties.
  • Versatility : Its ability to undergo various chemical reactions makes it a valuable compound for diverse applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20(19-4-2-17(3-5-19)16-24-8-1-7-21-24)23-9-6-18(15-23)14-22-10-12-26-13-11-22/h1-5,7-8,18H,6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMPDPAYAOMHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN2CCOCC2)C(=O)C3=CC=C(C=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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